molecular formula C13H19NO4 B7106487 N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide

N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide

Cat. No.: B7106487
M. Wt: 253.29 g/mol
InChI Key: RMLBHSJGDPECOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a dihydroxyphenyl group, a methoxy group, and a dimethylpropanamide moiety

Properties

IUPAC Name

N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,8-18-3)12(17)14-7-9-5-4-6-10(15)11(9)16/h4-6,15-16H,7-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLBHSJGDPECOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)NCC1=C(C(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydroxybenzaldehyde and 3-methoxy-2,2-dimethylpropanoyl chloride.

    Formation of Intermediate: The 2,3-dihydroxybenzaldehyde is first reacted with a suitable protecting group to protect the hydroxyl groups. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methoxy-2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Deprotection: The protecting groups are then removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the amide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the methoxy and dimethylpropanamide groups can influence the compound’s solubility and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide
  • N-[(2,3-dihydroxyphenyl)methyl]-3-ethoxy-2,2-dimethylpropanamide
  • N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-diethylpropanamide

Uniqueness

N-[(2,3-dihydroxyphenyl)methyl]-3-methoxy-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dihydroxyphenyl and methoxy groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.